molecular formula C8H7NS B172997 Benzo[b]thiophen-3-amine CAS No. 17402-82-3

Benzo[b]thiophen-3-amine

Cat. No.: B172997
CAS No.: 17402-82-3
M. Wt: 149.21 g/mol
InChI Key: SPGRIJRGBVPWLZ-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-3-amine is an organosulfur compound that belongs to the class of benzothiophenes These compounds are characterized by a fused ring system consisting of a benzene ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]thiophen-3-amine can be achieved through several methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a base. This method allows for the formation of a wide range of 3-substituted benzothiophenes in a one-step intermolecular manner .

Industrial Production Methods: Industrial production of this compound typically involves the use of transition-metal catalyzed reactions. These methods are advantageous due to their high efficiency and the ability to introduce various functional groups onto the benzothiophene scaffold .

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophen-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophenes .

Comparison with Similar Compounds

Uniqueness: Benzo[b]thiophen-3-amine is unique due to the presence of the amine group at the 3-position, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-benzothiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGRIJRGBVPWLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458250
Record name Benzo[b]thiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17402-82-3
Record name Benzo[b]thiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-aminobenzothiophene-2-carboxylate [prepared by the method of J. R. Beck, J. Org. Chem. 1972, 37, 3224] (6.5 g, 31.4 mmol) in N-methylpyrrolidinone (30 ml) was added 1-methylpiperazine and the reaction mixture was heated to 178° C. for 4 h. After cooling the mixture was poured into water and the product extracted with diethyl ether (3×100 ml), the extracts were washed with water (1×100 ml) and brine (1×100 ml), combined and dried (MgSO4). Concentration of the extracts yielded 3-aminobenzothiophene (5.9 g), which was used without purification. To a solution of 3-aminobenzothiophene (5 g, 32 mmol) in N-methylpyrrolidinone (50 ml) was added piperazine (8.7 g, 102 mmol) and the mixture heated to reflux under nitrogen for 14h. Cooled and poured into water and extracted with dichloromethane (4×100 ml). The extracts were washed with brine (50 ml), combined and dried (MgSO4). On concentration of the extracts a white solid came out of solution which was collected by filtration to yield the title compound (0.78 g, more product left in solution); δH (DMSO-d6 +TFA), 3.3 (8H, m, 4×piperazinyl CH2), 7.08 (1H, s, 3-H), 7.39 (2H, m, 2×ArH), 7.83 (1H, m, ArH), 7.95 (1H, m, ArH), and 9.30 (1H, br s, NH).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of methyl-3-aminobenzothiophene-2-carboxylate (1 g, 4.83 mmol, 1 eq) in 1-methyl-2-pyrrolidinone (8 mL) and piperazine (2.08 g, 24.13 mmol, 5 eq) was stirred at 130° C. overnight. Ice was added, and the mixture was extracted with EtOAc. The organic extracts were washed twice with water, dried, and concentrated in vacuo. The crude material was purified by flash chromatography on silica gel eluting with 33% ethyl acetate in hexanes to provide 600 mg (83%) of compound 39A as a yellow oil. HPLC: 98% at 1.043 min (retention time) (YMC S5 ODS 4.6×50 mm, 10-90% aqueous methanol over 4 minutes containing 0.2% phosphoric acid, monitoring at 220 nm).
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83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key synthetic route to produce 2-(Alkyl(or Aryl)sulfanyl)benzo[b]thiophen-3-amines?

A1: A primary method for synthesizing 2-(Alkyl(or Aryl)sulfanyl)benzo[b]thiophen-3-amines involves a Lithium diisopropylamide (LDA)-mediated cyclization of 2-{[(Alkyl(or Aryl)sulfanil)methyl]sulfanil}benzonitriles. [] This method allows for the incorporation of diverse alkyl or aryl substituents on the sulfur atom, expanding the possibilities for exploring the structure-activity relationship of these compounds.

Q2: Can the Gewald reaction be modified to synthesize benzo[b]thiophen-3-amine derivatives?

A2: Yes, the Gewald reaction, typically employed for synthesizing substituted 2-aminothiophenes, can be adapted to create 3-amino-2-substituted benzo[b]thiophenes. [] This modification involves reacting thiosalicylonitrile with various electrophiles, followed by a cyclization step. For example, reacting thiosalicylonitrile with 1-chloromethylbenzotriazole, followed by treatment with LDA, yields 2-(1H-benzo(d)(1,2,3)triazol-1-yl)this compound. []

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